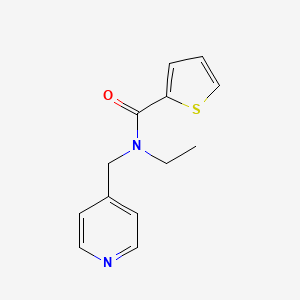

N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide often involves multi-step chemical reactions that provide insights into the compound's chemical versatility and complexity. For example, a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones showcases a green approach to synthesizing pharmacologically significant compounds using a catalytic four-component reaction, emphasizing step economy and easy purification processes (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by specific dihedral angles, hydrogen bonding, and molecular conformations, as demonstrated in a study of Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This compound features dihedral angles and intramolecular hydrogen bonding that influence its molecular geometry (Mukhtar et al., 2012).

Chemical Reactions and Properties

Reactions involving N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide derivatives highlight the reactivity of the thiophene and pyridine moieties. For instance, the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide illustrates the compound's capability to undergo cyclization and condensation reactions, leading to a variety of heterocyclic structures with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

Pyridinecarboxamidato complexes of nickel, including derivatives similar to N-ethyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide, have been investigated for their reactivity toward ethylene, showcasing their potential as catalysts in ethylene polymerization processes. The study by Lee, Bu, and Bazan (2001) outlines the synthesis and characterization of these complexes, revealing their structural attributes and catalytic capabilities through solid-state structures determined by X-ray diffraction techniques. The findings suggest the utility of such compounds in the polymerization of ethylene, offering insights into the design of efficient catalysts for industrial applications (Lee, Bu, & Bazan, 2001).

Heterocyclic Synthesis

The versatility of thiazole-4-carboxamide derivatives in heterocyclic synthesis has been demonstrated by El-Meligie, Khalil, El‐Nassan, and Ibraheem (2020). Their work illustrates the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating various thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This synthetic strategy not only highlights the chemical flexibility of thiophene carboxamide compounds but also contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Luminescence and Electrochromic Properties

Investigations into the electrochromic properties of poly(thieno[3,2-b]thiophene)s decorated with electron-deficient side groups, as conducted by Shao et al. (2017), provide insights into the potential use of thieno[2,3-d]pyrimidinedione derivatives in the field of electrochromic materials. Their research focuses on synthesizing and characterizing compounds with varying electron-withdrawing groups, assessing their impact on electrochromic behavior, and exploring their practical applications in devices that require color-changing capabilities. The study offers a foundation for further exploration of thieno[2,3-d]pyrimidinedione derivatives in developing advanced materials for electronic and optical applications (Shao et al., 2017).

Eigenschaften

IUPAC Name |

N-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-15(10-11-5-7-14-8-6-11)13(16)12-4-3-9-17-12/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEUBXMUKNICPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-(4-pyridylmethyl)-2-thiophenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)